Methyl4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate

Description

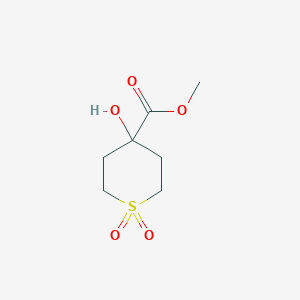

Methyl 4-hydroxy-1,1-dioxo-1λ⁶-thiane-4-carboxylate is a sulfur-containing heterocyclic compound characterized by a six-membered thiane ring substituted with hydroxyl, sulfonyl, and carboxylate ester functional groups.

Properties

Molecular Formula |

C7H12O5S |

|---|---|

Molecular Weight |

208.23 g/mol |

IUPAC Name |

methyl 4-hydroxy-1,1-dioxothiane-4-carboxylate |

InChI |

InChI=1S/C7H12O5S/c1-12-6(8)7(9)2-4-13(10,11)5-3-7/h9H,2-5H2,1H3 |

InChI Key |

MXOKWZHPSCBAEM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCS(=O)(=O)CC1)O |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic Acid

The most common synthetic approach involves the esterification of the corresponding carboxylic acid, 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid, with methanol under reflux conditions. This method ensures complete conversion to the methyl ester:

- Reaction Conditions: Reflux in methanol, often with acid catalysis or sodium methanolate as a base.

- Duration: Typically 3–4 hours to reach completion.

- Purification: The product is purified by recrystallization or column chromatography to achieve high purity.

- Industrial Scale: Continuous flow reactors are employed to optimize yield and purity, minimizing human error and enabling large-scale production.

This esterification reaction is summarized in Table 1:

| Parameter | Details |

|---|---|

| Starting material | 4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid |

| Reagent | Methanol |

| Catalyst/Base | Acid catalyst or sodium methanolate |

| Temperature | Reflux (~65 °C) |

| Reaction time | 3–4 hours |

| Purification | Recrystallization or chromatography |

| Yield | High (typically >80%) |

One-Pot Synthesis via Sodium Methanolate Mediated Reaction

A novel one-pot approach has been reported where sodium methanolate in methanol is used to promote esterification and ring functionalization simultaneously:

- Procedure: The reaction mixture containing the starting acid and sodium methanolate is refluxed for about 4 hours.

- Outcome: After neutralization with acetic acid, a precipitate forms containing the target ester and minor by-products.

- Isolation: Fractional crystallization from aqueous methanol separates the major product methyl 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate (yield ~70%) and minor side products (~20% yield).

- Advantages: This method simplifies synthesis by combining steps, improving efficiency.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|

| Esterification with Methanol | Methanol, acid catalyst or NaOMe, reflux 3–4 h | >80 | Recrystallization/Chromatography | Standard industrial method |

| One-Pot Sodium Methanolate | Sodium methanolate in MeOH, reflux 4 h, neutralization with AcOH | ~70 | Fractional crystallization | Simplified, combined reaction steps |

| Alkylation (for derivatives) | CH3I, bases (Et3N, NaH, K2CO3), DMF/CHCl3, 50 °C | 3–99 | Column chromatography | Useful for functionalization studies |

Research Findings and Perspectives

- The esterification method remains the most reliable and scalable approach for synthesizing methyl 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate with high purity and yield.

- The one-pot sodium methanolate method offers an efficient alternative, reducing synthesis steps and facilitating access to related compounds.

- Alkylation studies, although primarily on quinoline analogs, provide valuable mechanistic insights for potential derivatization of the thiane core.

- Continuous flow synthesis is emerging as a promising industrial technique to enhance control, reproducibility, and safety in large-scale preparation.

Chemical Reactions Analysis

Methyl 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders.

Industry: This compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 4-hydroxy-1,1-dioxo-1λ⁶-thiane-4-carboxylate and related compounds:

Key Comparative Insights:

Structural Variations: The target compound features a simpler thiane ring compared to the benzothiazine derivative (), which has a fused benzene ring. This difference influences aromaticity and electronic properties, with benzothiazine derivatives often exhibiting enhanced biological activity . The tert-butyl analog () replaces the hydroxyl group with an amino group, increasing nucleophilicity and enabling diverse derivatization pathways .

Synthetic Complexity :

- Introducing substituents post-cyclization (as in benzothiazines) risks regioselectivity issues, whereas pre-cyclization modification (used in ) ensures purity .

- The fluoro-sulfonyl chloride derivative () requires stringent reaction conditions due to its hydrolytic sensitivity, contrasting with the methyl ester’s stability in the target compound .

Functional Group Reactivity :

- The sulfonyl chloride in is highly reactive toward nucleophiles, making it valuable for click chemistry, whereas the hydroxyl group in the target compound may participate in hydrogen bonding or oxidation reactions .

Biological and Material Relevance: Benzothiazine derivatives are established in drug design (e.g., COX-2 inhibitors), while tert-butyl amino-thianes () may serve as protease inhibitors due to their structural mimicry of natural substrates .

Q & A

Q. What are the common synthetic routes for Methyl 4-hydroxy-1,1-dioxo-1λ⁶-thiane-4-carboxylate, and how are key intermediates characterized?

The synthesis typically involves three steps: (i) cyclization of a thiane precursor, (ii) oxidation to introduce the sulfone group, and (iii) carboxylation for the ester functionality. For example, cyclopropylmethyl bromide can react with a thiane derivative under basic conditions to form the core structure, followed by oxidation with agents like meta-chloroperbenzoic acid (mCPBA) to achieve the sulfone moiety . Intermediate characterization relies on ¹H/¹³C NMR and FT-IR to confirm functional groups, while HPLC ensures purity (>95%) before proceeding to subsequent steps.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection typically uses a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). For refinement, SHELXL (part of the SHELX suite) is widely used due to its robustness in handling small-molecule crystallography, even with high-resolution or twinned data . The WinGX suite provides a graphical interface for data processing and visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between experimental and computational models?

Discrepancies often arise from disordered solvent molecules or thermal motion artifacts. To address this:

- Use SHELXD for phase refinement and SHELXE for density modification to improve model accuracy .

- Validate against DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-311++G(d,p)) to compare bond lengths and angles.

- Apply ORTEP-3 for thermal ellipsoid visualization to identify regions of high anisotropy .

Q. What methodological strategies mitigate challenges in synthesizing the sulfone moiety without over-oxidation?

Over-oxidation can degrade the thiane ring. Strategies include:

- Low-temperature (-20°C) controlled oxidation with mCPBA in dichloromethane, monitoring reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:3).

- Quenching with sodium thiosulfate to terminate oxidation precisely .

- LC-MS analysis (m/z [M+H]⁺ = 250.08) to confirm sulfone formation without side products.

Q. How do steric and electronic effects influence the biological activity of this compound, and how can SAR studies be optimized?

The sulfone group enhances electrophilicity, potentially improving binding to enzymatic targets (e.g., cyclooxygenase-2). For structure-activity relationship (SAR) studies:

- Synthesize analogs with varying substituents (e.g., methyl vs. cyclopropyl) and test in vitro against cancer cell lines (e.g., IC₅₀ in MCF-7 cells).

- Use molecular docking (AutoDock Vina) to predict binding modes to targets like EGFR or HDACs, correlating docking scores with experimental IC₅₀ values .

Methodological Insights

Q. What analytical techniques are critical for verifying purity and stability under storage conditions?

- High-resolution mass spectrometry (HR-MS) to confirm molecular formula (C₈H₁₂O₅S, [M+H]⁺ = 236.0352).

- Stability studies via accelerated degradation (40°C/75% RH for 4 weeks) analyzed by HPLC-DAD (λ = 254 nm) to detect decomposition products.

- Dynamic vapor sorption (DVS) to assess hygroscopicity, which impacts crystallization protocols .

Q. How can researchers leverage computational tools to predict spectroscopic properties?

- Gaussian09 simulations for NMR chemical shifts (δH and δC) using the gauge-including atomic orbital (GIAO) method.

- TD-DFT (B3LYP/6-311+G(d,p)) to predict UV-Vis spectra (λmax ≈ 280 nm for the carboxylate chromophore) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR spectra?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.